8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core substituted with various functional groups, including ethylphenyl, methyl, morpholinoethyl, and phenyl groups. The presence of these diverse substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Imidazo[2,1-f]purine Core: The imidazo[2,1-f]purine core can be synthesized through a cyclization reaction involving a suitable purine derivative and an appropriate reagent.
Introduction of Substituents: The ethylphenyl, methyl, morpholinoethyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, aryl halides, and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize the use of hazardous reagents. This may include the use of catalysts, solvents, and temperature control to achieve efficient synthesis.
Chemical Reactions Analysis
8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl and morpholinoethyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the imidazo[2,1-f]purine core and the phenyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Reagents such as halogens, alkyl halides, and amines are used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylphenyl group may yield a carboxylic acid derivative, while reduction of the imidazo[2,1-f]purine core may yield a dihydro derivative.
Scientific Research Applications
8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has explored the compound’s potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone: This compound shares the morpholinoethyl and phenyl groups but has a different core structure.
2-(4-morpholino)phenylboronic acid: This compound contains the morpholino group and a phenylboronic acid moiety, making it structurally similar but functionally different.
2-methyl-2-phenyl-oxirane: This compound has a simpler structure with an oxirane ring and phenyl group, lacking the complexity of the imidazo[2,1-f]purine core.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which impart diverse chemical and biological properties.
Properties
Molecular Formula |
C28H30N6O3 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
6-(2-ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C28H30N6O3/c1-3-20-9-7-8-12-22(20)34-23(21-10-5-4-6-11-21)19-33-24-25(29-27(33)34)30(2)28(36)32(26(24)35)14-13-31-15-17-37-18-16-31/h4-12,19H,3,13-18H2,1-2H3 |
InChI Key |
AVCNREUNFVOMSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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